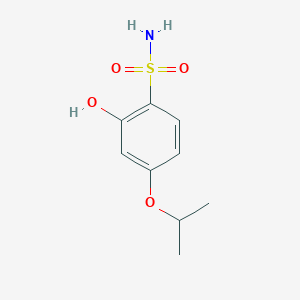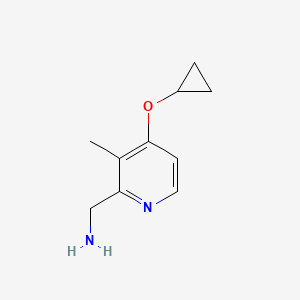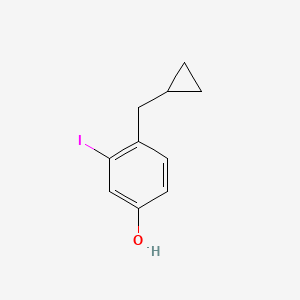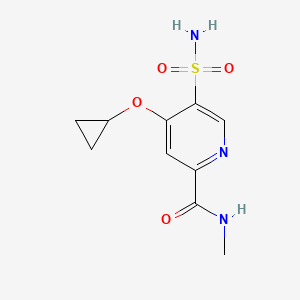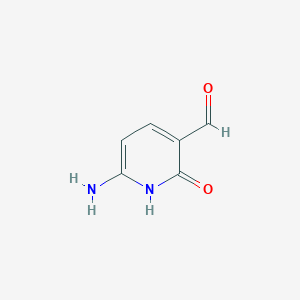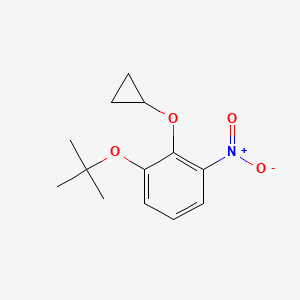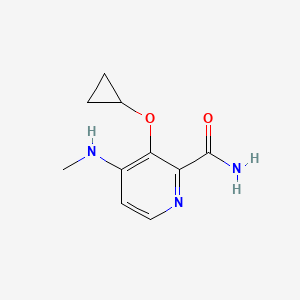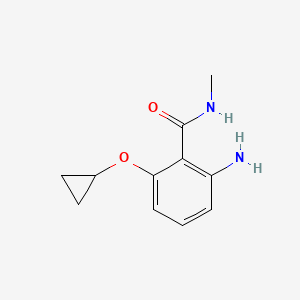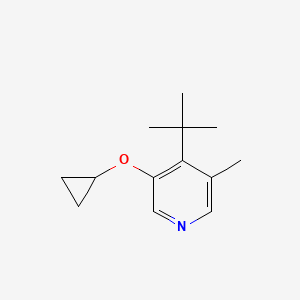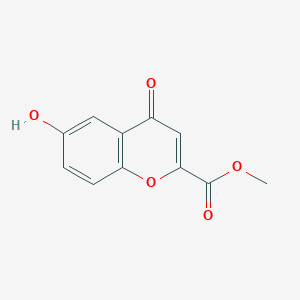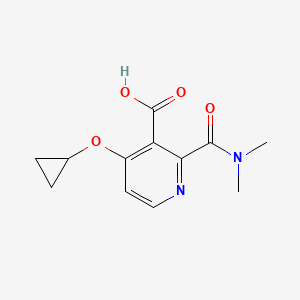
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It belongs to the class of nicotinic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction typically occurs in ethanol at room temperature, and the intermediate products undergo further transformations to yield the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid (Niacin): Known for its role in lipid metabolism and cardiovascular health.
Isonicotinic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Picolinic acid: Involved in metal ion chelation and biological processes. The uniqueness of this compound lies in its specific structural features, such as the cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-(dimethylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)10-9(12(16)17)8(5-6-13-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17) |
Clave InChI |
UEGIPLSWXFAVEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




